molecular formula C20H25ClN2O3 B6087155 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B6087155
M. Wt: 376.9 g/mol
InChI Key: GXNSKQMZDULTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is known to exhibit a range of biochemical and physiological effects, which make it a promising candidate for use in scientific research. In

Scientific Research Applications

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been investigated for its potential use in the treatment of migraine headaches and other neurological disorders. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been used as a research tool to study the mechanisms of action of other compounds, such as serotonin receptor agonists and antagonists.

Mechanism of Action

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is known to act as a partial agonist at the 5-HT1A and 5-HT2A serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is also known to interact with other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased heart rate and blood pressure, and changes in body temperature and behavior. 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in scientific research, including its low cost, ease of synthesis, and well-understood mechanism of action. However, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine also has several limitations, including its relatively low potency and selectivity for serotonin receptors, which may limit its utility in certain experiments.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its mechanisms of action at the molecular level. In addition, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine may be useful as a research tool to study the interactions between different neurotransmitter systems and their role in the regulation of mood and behavior.

Synthesis Methods

1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. Alternatively, 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized by the reaction of 1-(4-chlorophenyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent. The synthesis of 1-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively straightforward and can be performed on a large scale, making it a cost-effective compound for scientific research.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNSKQMZDULTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258397

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